molecular formula C18H20N2O4S B2914730 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde CAS No. 1252343-45-5

2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde

Cat. No. B2914730
CAS RN: 1252343-45-5
M. Wt: 360.43
InChI Key: CNKCJSMMGGILNR-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde, also known as MPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSB is a benzaldehyde derivative that contains a piperazine and sulfonyl group, making it a versatile compound that can be used in a range of applications, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde”, but unfortunately, the available information is limited and does not provide a comprehensive analysis of six to eight unique applications for this specific compound.

The search results mention similar compounds with potential therapeutic applications and binding data, in silico docking simulations, molecular dynamics, and ADME calculations . There is also a supplier listed for the compound, which suggests it may be used in various research contexts.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-8-6-16(7-9-17)19-10-12-20(13-11-19)25(22,23)18-5-3-2-4-15(18)14-21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKCJSMMGGILNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde

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